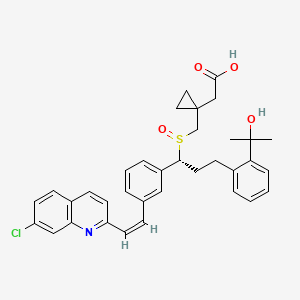

(Z)-Montelukast Sulfoxide

Description

Properties

Molecular Formula |

C35H36ClNO4S |

|---|---|

Molecular Weight |

602.2 g/mol |

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1 |

InChI Key |

QFTNWCBEAVHLQA-OZQBCQAUSA-N |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O |

Origin of Product |

United States |

Chemical Structure and Stereochemistry of Z Montelukast Sulfoxide

Systematic Nomenclature and Isomeric Forms

The systematic name for (Z)-Montelukast Sulfoxide (B87167) is 1-[[[(1R)-1-[3-[(1Z)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropaneacetic Acid. impurity.com This name precisely describes the arrangement of all atoms and functional groups within the molecule. The compound is a derivative of Montelukast (B128269), formed through oxidation of the thioether group to a sulfoxide and isomerization of the ethenyl double bond. google.com

The molecular formula of (Z)-Montelukast Sulfoxide is C₃₅H₃₆ClNO₄S, and it has a molecular weight of approximately 602.18 g/mol . impurity.comclearsynth.com It is often found as a pale yellow or off-white solid. impurity.com

Chirality and Diastereomeric Considerations at the Sulfoxide Moiety

The oxidation of the sulfur atom in the parent Montelukast molecule introduces a new chiral center at the sulfur, resulting in a sulfoxide. ysu.am This, in addition to the existing chiral carbon at the 1-position of the propyl chain (an (R)-configuration in the active parent drug), leads to the possibility of diastereomers. synzeal.comlgcstandards.com Specifically, the sulfur atom in the sulfoxide can have either an (R) or (S) configuration. Consequently, (Z)-Montelukast Sulfoxide can exist as two diastereomers:

(R,S)-(Z)-Montelukast Sulfoxide

(R,R)-(Z)-Montelukast Sulfoxide

These diastereomers possess distinct three-dimensional arrangements and can exhibit different physicochemical properties. The separation and identification of these individual diastereomers often require specialized analytical techniques, such as chiral chromatography. ysu.am While the mixture of diastereomers is commonly encountered, specific synthesis or separation can yield individual isomers. veeprho.comsynzeal.com

Geometric Isomerism (Z/E) at the Ethenyl Moiety

A key structural feature of (Z)-Montelukast Sulfoxide is the geometric configuration of the double bond in the ethenyl side chain. The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side (from the German zusammen). This is in contrast to the active pharmaceutical ingredient, Montelukast, which possesses the "(E)" configuration (entgegen, meaning opposite). google.com

The isomerization from the (E) to the (Z) form is a known degradation pathway for Montelukast, often induced by exposure to light. rroij.comgoogle.com This transformation, coupled with the oxidation of the thioether, results in the formation of (Z)-Montelukast Sulfoxide. google.com The presence of this geometric isomer is a critical parameter in the quality control of Montelukast drug products.

Data Tables

Table 1: Physicochemical Properties of (Z)-Montelukast Sulfoxide

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₃₆ClNO₄S | impurity.comclearsynth.com |

| Molecular Weight | 602.18 g/mol | impurity.comclearsynth.com |

| Appearance | Off-White to Pale Yellow Solid | impurity.com |

| CAS Number | 1428511-42-5 | impurity.com |

Table 2: Stereochemical Features of (Z)-Montelukast Sulfoxide

| Feature | Description | Source(s) |

| Chiral Carbon | One chiral center at the 1-position of the propyl chain, typically with an (R)-configuration. | synzeal.comlgcstandards.com |

| Chiral Sulfur | One chiral center at the sulfoxide group, which can exist in either (R) or (S) configuration, leading to diastereomers. | ysu.am |

| Geometric Isomerism | The ethenyl double bond has a (Z)-configuration. | google.com |

Formation Mechanisms and Degradation Pathways

Oxidative Degradation of Montelukast (B128269) to Sulfoxide (B87167) Forms

The oxidation of montelukast to its sulfoxide derivatives is a primary degradation pathway. nih.govresearchgate.net This transformation is of significant interest as it can impact the stability of the pharmaceutical product. google.com

Influence of Oxygen and Other Oxidizing Agents

The thioether group within the montelukast structure is susceptible to oxidation, leading to the formation of sulfoxide impurities. umed.pl Exposure to atmospheric oxygen and other oxidizing agents can facilitate this degradation. google.com Studies have shown that in the presence of oxygen, particularly under light, the formation of sulfoxide is a notable degradation pathway. nih.gov The use of oxidizing agents like hydrogen peroxide (H2O2) in stress studies has been shown to rapidly degrade montelukast, with montelukast S-oxide being a major degradation product. researchgate.netnih.govscispace.com Research indicates that the degradation of montelukast is observed in oxidative environments. scispace.com In fact, the oxidation pathway is considered the second most significant route for the decay of pharmaceuticals like montelukast. nih.govresearchgate.net

The process of oxidation can be summarized in the following table:

| Oxidizing Agent | Effect on Montelukast | Primary Product |

|---|---|---|

| Air/Oxygen | Oxidation of the thioether group | (Z)-Montelukast Sulfoxide |

| Hydrogen Peroxide (H2O2) | Rapid degradation | Montelukast S-oxide |

| Fenton's Reagent | Oxidative degradation | Multiple degradation products |

| AIBN (Azobisisobutyronitrile) | Oxidative degradation | Multiple degradation products |

This table summarizes the influence of various oxidizing agents on the degradation of montelukast.

Photo-Induced Isomerization and Oxidation Processes

Exposure to light is a critical factor in the degradation of montelukast, leading to both isomerization and oxidation. nih.govresearchgate.net Montelukast is known to be highly sensitive to light. nih.govresearchgate.netnih.gov

Upon exposure to light, montelukast can undergo isomerization from the active (E)-isomer to the inactive (Z)-isomer, known as (Z)-montelukast. google.comrroij.com This photo-isomerization can happen rapidly, within minutes of exposure to sunlight. google.com Simultaneously, but at a slower rate, the mercapto group can be oxidized to form (E)-montelukast sulfoxide. google.com The combination of these two processes can lead to the formation of (Z)-montelukast sulfoxide, which is a product of both isomerization and oxidation. google.com

Studies have shown that unpacked montelukast chewable tablets exposed to daylight for two weeks resulted in a decrease of about 10% in potency, with the formation of Montelukast S-oxide as a major photoproduct. researchgate.netnih.gov

Effects of Light Spectrum and Intensity on Isomerization

The rate of photodegradation of montelukast is dependent on the type of light source. researchgate.netnih.gov The degradation increases in the following order of light sources: sodium < neon < tungsten < daylight < UV (254 nm). researchgate.netnih.gov This indicates that higher energy light, such as UV light, leads to more significant degradation.

The intensity of light also plays a crucial role. Ambient light exposure for a few hours can lead to a noticeable increase in the (Z)-isomer. More intense illumination can elevate the levels of the cis-isomer significantly in a much shorter time.

Thermal Degradation Profiles and Sulfoxide Formation

Thermal stress is another factor that can contribute to the degradation of montelukast and the formation of sulfoxide impurities. rroij.com Studies have shown that when montelukast is subjected to high temperatures for prolonged periods, the formation of the sulfoxide impurity is observed. google.com

In thermal stress testing of montelukast, the sulfoxide impurity has been identified as a main degradation product. rroij.com For instance, incubation of montelukast tablet dosage forms at 40°C and 75% relative humidity for six months resulted in the detection of Montelukast S-oxide as a major degradation product. researchgate.netnih.gov However, some studies suggest that montelukast is relatively stable under thermal stress compared to oxidative and hydrolytic stress. scispace.comjapsonline.com The granulation process during manufacturing, which can involve high temperatures, is a critical step where sulfoxide formation can be accelerated if not properly controlled. google.com

Role of Excipients and Formulation Components in Sulfoxide Generation

Excipients, the inactive ingredients in a pharmaceutical formulation, can significantly influence the stability of montelukast and the generation of sulfoxide impurities. rroij.com

Certain excipients can promote the oxidation of montelukast. For example, microcrystalline cellulose, a common excipient, has been shown to induce the peroxide oxidation of montelukast, leading to a higher amount of sulfoxide impurity. rroij.com The presence of peroxides in excipients like povidone can also promote the oxidative degradation of montelukast. researchgate.net

Conversely, some formulation components can have a protective effect. Tablet coatings can significantly decrease the level of sulfoxide impurity. umed.pl The choice of flavoring agents can also play a role; some flavors may possess antioxidative properties that inhibit the formation of sulfoxide impurities. umed.pl Additionally, the inclusion of antioxidants or chelating agents like EDTA in the formulation can help to inhibit the increase of sulfoxide impurity during the product's shelf-life. umed.pl

The following table outlines the role of specific excipients:

| Excipient/Component | Role in Sulfoxide Generation |

|---|---|

| Microcrystalline Cellulose | Can induce peroxide oxidation, increasing sulfoxide formation. rroij.com |

| Povidone | Hydrogen peroxide present in povidone can promote oxidative degradation. researchgate.net |

| Aspartame | Presence as a sweetener may lead to higher amounts of sulfoxide impurity. rroij.com |

| Tablet Coatings | Can significantly decrease the level of sulfoxide impurity. umed.pl |

| Certain Flavoring Agents | May exhibit antioxidative properties, inhibiting sulfoxide formation. umed.pl |

| EDTA | Can inhibit the increase of sulfoxide impurity. umed.pl |

This table details the impact of various excipients and formulation components on the generation of montelukast sulfoxide.

Synthetic Approaches and Isolation of Z Montelukast Sulfoxide Standards

Synthetic Methodologies for Sulfoxide (B87167) Derivatives

The preparation of sulfoxide derivatives of Montelukast (B128269), including the (Z)-isomer, is primarily achieved through direct oxidation of the parent drug molecule. acs.orgysu.am This approach allows for the controlled introduction of an oxygen atom at the sulfur center of the thioether linkage.

Direct Oxidation Routes (e.g., m-Chloroperbenzoic Acid Oxidation)

A prevalent and effective method for the synthesis of Montelukast sulfoxide is the direct oxidation of Montelukast using meta-chloroperbenzoic acid (m-CPBA). acs.orgysu.amasianpubs.org This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), at controlled temperatures, often ranging from -20°C to room temperature. ysu.amasianpubs.org The use of m-CPBA allows for the selective oxidation of the sulfide (B99878) to a sulfoxide.

The reaction yields a mixture of two diastereomeric sulfoxides due to the creation of a new chiral center at the sulfur atom. ysu.am These diastereomers, which include the (Z)-Montelukast Sulfoxide, are formed because the oxidant can attack the sulfur atom from either face of the molecule. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. asianpubs.org Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent. asianpubs.org

It is important to note that the thioether moiety in Montelukast is susceptible to over-oxidation to the corresponding sulfone, especially under harsh reaction conditions or with an excess of the oxidizing agent. lookchem.com Therefore, careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired sulfoxide derivatives.

Isolation and Purification Techniques for Impurity Standards

The isolation and purification of (Z)-Montelukast Sulfoxide are essential for its characterization and use as a reference standard in analytical methods. These standards are crucial for the accurate quantification of this impurity in bulk drug substance and finished pharmaceutical products. asianpubs.org

Chromatographic Separation of Diastereomers

Due to the formation of diastereomers during the synthesis of Montelukast sulfoxide, chromatographic techniques are indispensable for their separation. ysu.am High-performance liquid chromatography (HPLC) is a powerful tool for separating these closely related compounds. researchgate.netnih.govresearchgate.net Reversed-phase HPLC methods, often utilizing C18 columns, are commonly employed for the analytical separation of Montelukast and its impurities, including the sulfoxide diastereomers. researchgate.netresearchgate.net

The development of a stability-indicating HPLC method is critical to resolve (Z)-Montelukast Sulfoxide from the (E)-isomer and other related substances. researchgate.net Chiral chromatography has also been explored for the separation of stereoisomers of Montelukast and its impurities, demonstrating the capability to resolve R- and S-enantiomers of the sulfoxide impurity. researchgate.netresearchgate.net The separation is typically achieved by exploiting the differential interactions of the diastereomers with the stationary phase. nih.gov

Preparative Scale Isolation Methods (e.g., Preparative HPLC)

For obtaining a sufficient quantity of pure (Z)-Montelukast Sulfoxide standard, preparative high-performance liquid chromatography (preparative HPLC) is the method of choice. nih.govresearchgate.netrsc.org This technique allows for the isolation of individual impurities from a complex mixture. researchgate.netrsc.org

In a typical preparative HPLC process, a concentrated solution of the crude reaction mixture containing the sulfoxide diastereomers is injected onto a preparative column. rsc.org The mobile phase composition and flow rate are optimized to achieve the best possible separation. Fractions are collected as they elute from the column, and those containing the desired (Z)-isomer of high purity are pooled. The purity of the isolated fraction is then confirmed by analytical HPLC. google.com The solvent is subsequently removed, often by evaporation under reduced pressure, to yield the purified (Z)-Montelukast Sulfoxide as a solid. google.com

The following table summarizes the key techniques used in the synthesis and isolation of (Z)-Montelukast Sulfoxide:

| Process | Technique | Description | References |

| Synthesis | Direct Oxidation | Use of m-Chloroperbenzoic Acid (m-CPBA) to oxidize the sulfide group in Montelukast to a sulfoxide. | acs.orgysu.amasianpubs.orglookchem.com |

| Separation | Analytical HPLC | Chromatographic method using columns like C18 to separate diastereomers for analytical quantification. | researchgate.netnih.govresearchgate.netresearchgate.net |

| Separation | Chiral HPLC | Specialized chromatographic technique to resolve stereoisomers, including the R- and S-enantiomers of the sulfoxide. | researchgate.netresearchgate.net |

| Isolation | Preparative HPLC | Large-scale chromatographic method to purify and isolate significant quantities of (Z)-Montelukast Sulfoxide for use as a reference standard. | nih.govresearchgate.netrsc.orggoogle.com |

Advanced Analytical Characterization of Z Montelukast Sulfoxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of pharmaceutical compounds and their related impurities. For (Z)-Montelukast Sulfoxide (B87167), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete structural profile.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the (Z)-Montelukast Sulfoxide molecule, confirming its identity and stereochemistry.

¹H NMR and ¹³C NMR data have been reported for (Z)-Montelukast Sulfoxide, providing key insights into its structure. japsonline.com The chemical shifts in the ¹H NMR spectrum confirm the presence of the characteristic protons of the Montelukast (B128269) structure with shifts corresponding to the (Z)-isomer configuration. japsonline.com Similarly, the ¹³C NMR spectrum shows the expected carbon signals, with specific shifts indicating the presence of the sulfoxide group and the Z-alkene geometry. japsonline.com While specific 2D-NMR data such as COSY and HSQC for (Z)-Montelukast Sulfoxide are not extensively published, these techniques are routinely used in the structural confirmation of related impurities. rsc.org

Table 1: NMR Spectral Data for (Z)-Montelukast Sulfoxide japsonline.com

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 0.23-0.47 (m, 4H, 2xCH₂ cyclopropyl), 1.08 (d, 6H, 2xCH₃ iso-propyl), 1.44 (s, 6H, 2xCH₃), 2.10-2.30 (m, 4H, 2xCH₂), 2.51 (m, 1H, CH), 2.52 and 2.63 (m, 2H, CH₂), 2.77 and 3.07 (2 x m, 2H, CH₂) |

| ¹³C NMR | 11.4; 11.6; 16.3; 24.0; 30.2; 37.7; 38.5; 39.3; 48.9; 114.3; 119.8; 125.2; 125.4; 126.3; 126.4; 126.5; 127.3; 127.6; 127.9; 128.4; 128.5; 129.2; 134.1; 135.1; 135.8; 136.3; 137.3; 142.7; 143.1; 144.6; 147.2; 156.2; 172.1 |

Note: The presented data is based on available information and may be subject to variations depending on the specific experimental conditions.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of compounds, which aids in their identification. For (Z)-Montelukast Sulfoxide, electrospray ionization (ESI) is a commonly used technique.

The primary ion of (Z)-Montelukast Sulfoxide is observed in positive ion mode ESI-MS. japsonline.com The protonated molecule [M+H]⁺ gives a characteristic mass-to-charge ratio (m/z) that confirms the molecular weight of the compound. japsonline.com In a study, the mass value for a Montelukast sulfoxide impurity was identified at an m/z of 602.300 Da, corresponding to the [M+H]⁺ ion of the sulfoxide. researchgate.net Another report confirms the primary ion of (Z)-Montelukast at an m/z of 586. japsonline.com

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. A study on Montelukast degradation products showed that the sulfoxide impurity (DP3) with an [M+H]⁺ at m/z 602.300 Da produces a significant fragment ion at m/z 585.300 Da, which corresponds to the loss of a hydroxyl group (-OH). researchgate.net Further fragmentation can also be observed, providing a detailed fingerprint of the molecule. japsonline.comresearchgate.net

Table 2: Mass Spectrometry Data for (Z)-Montelukast Sulfoxide

| Technique | Ion Mode | m/z Value | Interpretation | Reference |

| ESI-MS | Positive | 602.300 | [M+H]⁺ | researchgate.net |

| ESI-MS/MS | Positive | 585.300 | Fragment ion ([M+H-OH]⁺) | researchgate.net |

The FTIR spectrum of Montelukast shows characteristic peaks for the O-H stretching of the alcohol and carboxylic acid groups, C-H stretching of aromatic and aliphatic groups, C=O stretching of the carboxylic acid, C=C aromatic stretching, and C-Cl stretching. rsc.org The introduction of a sulfoxide group (S=O) in (Z)-Montelukast Sulfoxide would be expected to show a characteristic strong absorption band in the region of 1030-1070 cm⁻¹. The analysis of the FTIR spectrum of a sample containing this impurity would involve looking for this characteristic S=O stretching vibration in addition to the other peaks associated with the parent Montelukast structure.

Chromatographic Methodologies for Impurity Profiling and Quantification

Chromatographic techniques are essential for separating impurities from the active pharmaceutical ingredient (API) and for their quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the analysis of Montelukast and its impurities.

The development of a stability-indicating HPLC method is crucial for the accurate quantification of (Z)-Montelukast Sulfoxide in the presence of Montelukast and other related impurities. Several reversed-phase HPLC methods have been developed and validated for this purpose. hilarispublisher.comresearchgate.net

These methods typically utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile. hilarispublisher.com The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. hilarispublisher.comnih.gov Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the method, showing that the (Z)-Montelukast Sulfoxide peak is well-resolved from other degradation products formed under various stress conditions such as acid, base, oxidation, heat, and light. hilarispublisher.comnih.gov

Table 3: Example of HPLC Method Parameters for Montelukast Impurity Profiling

| Parameter | Condition | Reference |

| Column | C18, 250 x 4.6 mm, 5 µm | hilarispublisher.com |

| Mobile Phase A | pH 2.5 phosphate (B84403) buffer | hilarispublisher.com |

| Mobile Phase B | Acetonitrile | hilarispublisher.com |

| Elution | Gradient | hilarispublisher.com |

| Detection | UV | hilarispublisher.com |

UPLC offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov UPLC methods have been successfully applied to the impurity profiling of Montelukast, providing improved separation of closely eluting impurities, including the sulfoxide isomers. ijpbs.netiajps.com

A validated stability-indicating UPLC method can effectively separate (Z)-Montelukast Sulfoxide from Montelukast and its other known impurities. ijpbs.net These methods often employ sub-2 µm particle columns, which contribute to the enhanced separation efficiency. ijpbs.netiajps.com The development and validation of UPLC methods follow the same rigorous ICH guidelines as HPLC methods to ensure their suitability for quality control and stability testing of Montelukast drug substances and products. ijpbs.net

Table 4: Example of UPLC Method Parameters for Montelukast Impurity Analysis

| Parameter | Condition | Reference |

| Column | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm | ijpbs.net |

| Mobile Phase A | 0.03 M phosphate buffer (pH 4.9) and Acetonitrile (70:30 v/v) | ijpbs.net |

| Mobile Phase B | 0.03 M phosphate buffer (pH 4.9) and Acetonitrile (30:70 v/v) | ijpbs.net |

| Elution | Gradient | ijpbs.net |

| Detection | UV at 225 nm | ijpbs.net |

Chiral Chromatography for Stereoisomer Resolution

The resolution of stereoisomers of montelukast sulfoxide, a critical impurity of Montelukast, is essential for quality control in pharmaceutical manufacturing. Due to the presence of a chiral sulfur atom and the inherent chirality of the parent molecule, montelukast sulfoxide exists as multiple stereoisomers. Normal-phase high-performance liquid chromatography (NP-HPLC) has proven to be an effective technique for the separation and quantification of these isomers. nih.govresearchgate.net

Research has led to the development of robust, stability-indicating NP-HPLC methods capable of separating the stereoselective isomers (R- and S-enantiomers) of the sulfoxide impurity. nih.govresearchgate.net These methods often employ polysaccharide-based chiral stationary phases (CSPs), which are known for their excellent enantioselective recognition capabilities.

One such successful method utilizes a USP L51 packing material, such as a Daicel Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), for the chiral separation. nih.govresearchgate.netijpsonline.com The separation is achieved isocratically with a mobile phase typically consisting of a mixture of n-hexane, ethanol, and an acidic modifier like propionic acid or trifluoroacetic acid (TFA). nih.govresearchgate.netijpsonline.com The inclusion of a basic modifier like diethylamine (B46881) (DEA) has also been reported to achieve good peak resolution. ijpsonline.comijpsonline.com The precise ratio of these solvents is optimized to achieve baseline separation between the enantiomeric peaks, with a resolution of more than 2.2 being reported. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 284 nm. nih.govresearchgate.net

These HPLC methods are validated for linearity, accuracy, and precision, demonstrating their suitability for quantifying the S-enantiomer of montelukast and the stereoisomers of its sulfoxide impurity in both bulk drug substances and finished pharmaceutical products. nih.govresearchgate.net

Table 1: Exemplary NP-HPLC Parameters for Montelukast Sulfoxide Stereoisomer Resolution

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | USP L51 (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm | Daicel Chiralpak® AD-H |

| Mobile Phase | n-hexane, ethanol, and propionic acid | n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Detection | UV at 284 nm | UV at 280 nm |

| Column Temperature | 30°C | 30°C |

| Injection Volume | 20 µL | 10 µL |

| Source(s) | nih.govresearchgate.net | ijpsonline.comijpsonline.com |

Orthogonal Analytical Techniques (e.g., Capillary Electrophoresis)

To ensure comprehensive characterization and to cross-validate results obtained from HPLC, orthogonal analytical techniques are employed. Capillary Electrophoresis (CE) stands out as a powerful alternative and complementary approach to HPLC for the analysis of montelukast and its impurities, including (Z)-Montelukast Sulfoxide. conicet.gov.armdpi.com CE offers different selectivity based on the charge-to-size ratio of analytes and their interaction with the background electrolyte and additives, providing a distinct analytical perspective. nih.govcncb.ac.cn

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully developed for the simultaneous determination of montelukast, its geometric isomer (cis-isomer), its enantiomer, and its primary degradation product, montelukast sulfoxide. conicet.gov.arresearchgate.net These methods often utilize a borate (B1201080) buffer system, with the pH adjusted to around 9.0-9.2 to ensure the analytes are ionized and migrate appropriately. conicet.gov.arnih.govcncb.ac.cn

To achieve stereoisomeric separation, chiral selectors, such as cyclodextrins (CDs), are incorporated into the background electrolyte. conicet.gov.armdpi.com A dual-CD system, for instance combining a sulfated-β-CD or sulfobutylether-β-CD with a methylated-β-CD, can provide high baseline enantioresolution between the stereoisomeric forms of montelukast and its impurities. conicet.gov.ar The addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) forms micelles, enabling the separation of both charged and neutral compounds. conicet.gov.arresearchgate.net

CE methods offer significant advantages over traditional HPLC, including faster analysis times (e.g., 9 minutes for CE versus over 30 minutes for HPLC), higher separation efficiency (with theoretical plate counts exceeding 900,000 for montelukast), and reduced solvent consumption. nih.govcncb.ac.cndcu.ie These methods have been validated according to international guidelines and have demonstrated the ability to quantify montelukast sulfoxide at levels as low as 0.01% w/w, showcasing their sensitivity and utility in quality control. conicet.gov.ar

Table 2: Exemplary Capillary Electrophoresis Parameters for (Z)-Montelukast Sulfoxide Analysis

| Parameter | Condition 1 (CD-MEKC) | Condition 2 (MEKC) |

|---|---|---|

| Capillary | Uncoated fused silica, 60 cm (50 cm to detector) x 75 µm i.d. | Fused silica |

| Background Electrolyte (BGE) | 20 mM Borate buffer (pH 9.0), 10 mM SDS, 10 mM Sulfobutylether-β-CD, 10 mM (2,3,6-tri-O-methyl) β-CD | 20 mM Borate buffer (pH 9.2), 10 mM SDS, 10 mM (2-hydroxypropyl)-gamma-CD |

| Voltage | 18 kV (positive polarity) | Not specified |

| Temperature | 15°C | Not specified |

| Detection | Photodiode Array (PDA) at 254 nm | Not specified |

| Analysis Time | Not specified | ~9 minutes |

| Source(s) | conicet.gov.ar | nih.govcncb.ac.cnresearchgate.net |

Degradation Kinetics and Stability Studies

Kinetic Modeling of (Z)-Montelukast Sulfoxide (B87167) Formation

(Z)-Montelukast Sulfoxide is considered a second-generation degradation product, meaning it is formed from the transformation of a primary degradant. google.comgoogle.com The established pathway involves two main steps:

Isomerization: Exposure to light induces the isomerization of the parent Montelukast (B128269) molecule at its double bond, converting the pharmacologically active (E)-isomer into the (Z)-isomer, also known as the cis-isomer. rroij.comnewdrugapprovals.org

Oxidation: The newly formed (Z)-Montelukast then undergoes oxidation at the thioether linkage to produce (Z)-Montelukast Sulfoxide. google.com

Accelerated Stability Studies and Prediction Models

Accelerated stability studies, conducted under stressed conditions of temperature and humidity, are crucial for predicting the shelf-life and degradation pathways of pharmaceutical products. For Montelukast, these studies consistently identify Montelukast Sulfoxide as a significant degradation product. nih.govgoogle.com

As per ICH guidelines, typical accelerated conditions are 40°C and 75% relative humidity (RH). nih.gov Under these conditions, the formation of Montelukast Sulfoxide is monitored over several months. For example, in a fixed-dose combination tablet stored at 40°C / 75% RH, the acceptance criterion for Montelukast sulfoxide was set below 2.0%. nih.gov Another study on chewable tablets under the same conditions also monitored the formation of the sulfoxide degradant over three months. google.com

Below is an interactive table summarizing findings from representative accelerated stability studies where Montelukast Sulfoxide was measured.

| Formulation Type | Storage Conditions | Duration | Montelukast Sulfoxide Level | Reference |

| Film-Coated Tablets | 40°C / 75% RH | 6 Months | Detected as a major degradation product | researchgate.netnih.gov |

| Chewable Tablets | 40°C / 75% RH | 3 Months | Formation measured to establish stability | google.com |

| FDC Monolayer Tablet | 40°C / 75% RH | 6 Months | Acceptance criteria < 2.0% | nih.gov |

| Topical Formulation | 40°C / 75% RH | 6 Months | Total impurities (including sulfoxide) < 2% | google.com |

Note: The data represents the formation of total Montelukast Sulfoxide impurity, not specifically the (Z)-isomer.

Influence of Environmental Stress Factors on Degradation Rates

The rate of formation of (Z)-Montelukast Sulfoxide is directly influenced by environmental factors that promote either the initial isomerization or the subsequent oxidation. Stress testing under various conditions reveals the molecule's liabilities. google.comnewdrugapprovals.org

Light Exposure: Light is the primary catalyst for the initial and most critical degradation step: the isomerization of (E)-Montelukast to (Z)-Montelukast. rroij.comnewdrugapprovals.org The rate of this photodegradation is dependent on the type of light source, with the order of impact being UV (254 nm) > daylight > tungsten > neon > sodium light. researchgate.netnih.gov The formation of (Z)-Montelukast Sulfoxide is therefore contingent on this initial light-induced transformation. Studies on unpacked chewable tablets exposed to daylight showed a significant decrease in potency with the formation of Montelukast S-oxide as a major photoproduct. researchgate.netnih.gov

Temperature and Humidity: Elevated temperature and humidity are known to accelerate the degradation of Montelukast to its sulfoxide impurity. umed.plresearchgate.net Thermal stress testing is a common component of forced degradation studies. rroij.com In stability tests at 40°C and 75% RH, Montelukast Sulfoxide was consistently identified as a major degradant in tablet formulations. researchgate.netnih.gov The presence of certain excipients in a formulation can also influence the rate of oxidation under these conditions. rroij.com

The stability of Montelukast and its subsequent degradation are highly dependent on the pH of the environment.

Acidic Conditions: Montelukast degrades rapidly in acidic solutions. researchgate.netnih.gov Thermal stress studies of Montelukast in solution at 65°C showed rapid degradation in acidic and hydrogen peroxide solutions, with Montelukast S-oxide being the major degradation product. researchgate.netnih.gov

Neutral and Basic Conditions: The drug substance is found to be stable under neutral hydrolytic conditions. researchgate.net In basic solutions (e.g., NaOH solution), Montelukast exhibits high stability even under thermal stress. researchgate.netnih.gov

This pH-dependent behavior indicates that the oxidation of the thioether group to a sulfoxide is significantly catalyzed by acidic conditions, whereas the molecule remains stable against this type of degradation in neutral to basic environments.

| Condition | Stability of Montelukast | Major Degradation Product | Reference |

| Acidic Solution (with heat) | Degrades rapidly | Montelukast S-Oxide | researchgate.netnih.gov |

| Basic Solution (NaOH, with heat) | Highly stable | - | researchgate.netnih.gov |

| Oxidative (H₂O₂) | Degrades rapidly | Montelukast S-Oxide | researchgate.netnih.gov |

| Daylight Exposure (Solid State) | Unstable | Montelukast S-Oxide | researchgate.netnih.gov |

Control and Mitigation Strategies for Z Montelukast Sulfoxide in Pharmaceutical Manufacturing

Process Chemistry Modifications to Minimize Formation

The formation of (Z)-Montelukast Sulfoxide (B87167) is directly linked to the exposure of Montelukast (B128269) to light and oxygen. google.com The primary strategy to minimize its formation is, therefore, the rigorous exclusion of these elements during the manufacturing process.

Industrial production processes for Montelukast sodium are designed to prevent the formation of impurities stemming from photo-instability and oxidative degradation. google.com This is achieved by implementing specific engineering controls:

Exclusion of Light: Manufacturing activities are conducted in equipment that is impermeable to light. This prevents the initial photo-isomerization of the therapeutically active (E)-isomer of Montelukast to the (Z)-isomer, a key precursor to (Z)-Montelukast Sulfoxide. google.com

Inert Atmosphere: The chemical reactions are carried out under an inert atmosphere, typically using gases like argon or nitrogen. google.comgoogleapis.com This practice displaces oxygen, a critical reactant in the oxidation of the thioether group in the Montelukast molecule to a sulfoxide. google.comgoogle.com

By controlling the manufacturing environment, the pathways leading to the formation of first-generation degradation impurities, such as (Z)-Montelukast and (E)-Montelukast Sulfoxide, are inhibited. google.com This, in turn, prevents their subsequent conversion to the second-generation impurity, (Z)-Montelukast Sulfoxide. google.com

Table 1: Process Controls to Minimize (Z)-Montelukast Sulfoxide Formation

| Control Parameter | Rationale | Implementation Method |

|---|---|---|

| Light Exposure | Prevents photo-isomerization from (E) to (Z) isomer. google.com | Use of light-impermeable reactors and transfer lines. |

| Oxygen Exposure | Prevents oxidation of the thioether group to sulfoxide. google.comgoogle.com | Blanketing reaction vessels with an inert gas (e.g., Nitrogen, Argon). googleapis.com |

Purification Techniques for Montelukast Bulk Drug Substance

Due to the structural similarity between Montelukast and its degradation-related impurities, their removal presents a significant challenge. google.com Effective purification of the bulk drug substance is crucial to ensure it meets the stringent purity requirements set by regulatory authorities. google.com

Crystallization is a primary method used for the purification of Montelukast, often performed on Montelukast acid or its well-crystallizing salts with amines before conversion to the final sodium salt. google.comgoogle.com The success of crystallization heavily depends on the appropriate selection of solvents. google.com

Solvent Selection: The choice of solvent is tailored to the polarity of the impurities being targeted. To remove polar impurities, polar solvents such as alcohols, ketones, or esters are employed. For non-polar impurities, non-polar solvents like ethers or aromatic hydrocarbons are more effective. google.com One purification process for Montelukast acid involves heating it in methanol (B129727), followed by a controlled cooling and crystallization period to isolate the purified acid. google.com

Amine Salt Crystallization: A common and effective strategy involves the formation and crystallization of Montelukast amine salts. One patented process describes a method for purifying a Montelukast amine salt to reduce the sulfoxide impurity to less than 0.1%, and potentially as low as 0.05%. google.com This involves dissolving the crude amine salt in a suitable solvent, optionally treating it with activated charcoal, followed by crystallization and recovery of the purified solid. google.com

Thermal Re-isomerization: An innovative technique specifically addresses the (Z)-isomer of Montelukast. It involves heating a solution containing the mixture of (E) and (Z) isomers. This thermal exposure promotes the conversion of the undesired (Z)-isomer back to the desired (E)-isomer (Montelukast). google.com Following this step, other degradation impurities can be removed through the crystallization of amine salts. google.com

Selective Extraction: Purification can also be achieved through selective liquid-liquid extraction. This process utilizes a mixture of an organic solvent and water to partition Montelukast and its impurities between the two phases, allowing for their separation. epo.org

Table 2: Overview of Purification Techniques for Montelukast

| Technique | Phase of Montelukast | Key Process Detail | Target Impurity |

|---|---|---|---|

| Crystallization | Montelukast Acid | Heating in methanol followed by controlled cooling. google.com | General process impurities |

| Amine Salt Crystallization | Montelukast Amine Salt | Dissolution and recrystallization from a suitable solvent. google.com | Montelukast Sulfoxide and other impurities. google.com |

| Thermal Re-isomerization | Montelukast Sodium Solution | Heating a solution (e.g., in toluene) to convert the Z-isomer to the E-isomer. google.comgoogleapis.com | (Z)-Montelukast google.com |

| Selective Extraction | Montelukast Acid / Salt | Partitioning between immiscible organic and aqueous phases. epo.org | General impurities |

Storage and Packaging Considerations to Mitigate Degradation

The chemical instability of Montelukast means that degradation can continue to occur after manufacturing, particularly during drying, storage, and transport. google.com Therefore, appropriate storage and packaging are essential to maintain the purity of the drug substance and the finished product throughout its shelf life.

Control of Atmosphere: Since Montelukast is susceptible to oxidation, packaging is designed to minimize exposure to atmospheric oxygen. google.com This can be achieved by incorporating oxygen adsorbents, or "scavengers," within the packaging. A common example is a sachet containing fine iron powder, which actively reduces the oxygen concentration in a sealed container to below 0.01%. google.com

Moisture Protection: The compound is also sensitive to moisture. google.com Packaging materials with a high moisture barrier are used, and desiccants may be included to control the humidity within the package. Storage conditions should be cool and dry. lgcstandards.com

Light Protection: To prevent photo-degradation, opaque or amber-colored packaging is used to protect the drug from light. google.com

Protective Coatings: For solid dosage forms like tablets, the application of a film coating can significantly decrease the formation of sulfoxide impurities by providing a physical barrier against atmospheric oxygen and humidity. umed.pl

Recommended storage conditions generally specify keeping the substance in tightly closed containers in a dry, cool, and well-ventilated place, away from light. lgcstandards.com

Q & A

Q. How is (Z)-Montelukast Sulfoxide distinguished from its stereoisomers in analytical studies?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polarity (e.g., hexane/isopropanol mixtures) to resolve (Z)- and (E)-isomers. Retention times and peak area ratios are compared against synthesized standards .

- Nuclear Magnetic Resonance (NMR) : Analyze sulfoxide proton signals (δ ~2.5–3.5 ppm) and coupling constants to confirm stereochemistry. For example, (Z)-isomers exhibit distinct NOE correlations between the sulfoxide group and adjacent protons .

Q. What in vitro systems are recommended for studying (Z)-Montelukast Sulfoxide metabolism?

Methodological Answer:

- Liver Microsomes : Human liver microsomes (HLM) are preferred for CYP-mediated oxidation studies. Incubate with NADPH-regenerating systems and quantify sulfone/sulfoxide ratios via LC-MS/MS. Evidence shows 18.5% metabolism in HLM, with CYP2C19 as the dominant isoform (58.9% contribution) .

- Recombinant Enzymes : Use rhCYP isoforms (e.g., 2C19, 2D6) to isolate metabolic pathways. For instance, CYP2C19 produces 32.54% sulfoxide in vitro, while CYP2D6 contributes 37.31% .

Advanced Research Questions

Q. How do contradictory data on CYP isoform contributions to (Z)-Montelukast Sulfoxide metabolism arise, and how can they be resolved?

Methodological Answer:

- Source of Variability : Discrepancies stem from differences in enzyme expression levels (e.g., rhCYP vs. HLM), substrate concentrations, and incubation conditions (e.g., pH, cofactors). For example, CYP2C9 contributes minimally (4.32%) in recombinant systems but may show higher activity in pooled HLM due to inter-individual variability .

- Resolution Strategy :

Q. What experimental designs are critical for assessing the chiral stability of (Z)-Montelukast Sulfoxide in biological matrices?

Methodological Answer:

- Stability Studies : Incubate (Z)-isomer in plasma or buffer at physiological pH (7.4) and 37°C. Monitor isomerization via chiral LC-MS/MS over 24–72 hours.

- Oxidative Stress Testing : Expose to hydrogen peroxide or liver homogenates to simulate in vivo oxidative conditions. Data indicate sulfoxide-to-sulfone conversion rates of 9.87% in human liver cytosol (HLC) .

Q. How can researchers address challenges in synthesizing high-purity (Z)-Montelukast Sulfoxide for pharmacokinetic studies?

Methodological Answer:

- Stereoselective Synthesis : Use Sharpless asymmetric oxidation with titanium-based catalysts to favor (Z)-configuration. Purify via preparative HPLC with polar organic modifiers (e.g., methanol/acetonitrile gradients) .

- Purity Validation : Confirm enantiomeric excess (>98%) using circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing inter-study variability in (Z)-Montelukast Sulfoxide metabolite profiles?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets from HLM, rhCYP, and HLC studies to identify outlier variables (e.g., atypical CYP2D6 activity).

- Meta-Analysis Frameworks : Pool data from multiple in vitro studies (e.g., Table 3a and 4 in ) using random-effects models to calculate weighted mean metabolic rates and confidence intervals.

Q. How can researchers ensure reproducibility in chiral separation protocols for (Z)-Montelukast Sulfoxide?

Methodological Answer:

- Column Batch Testing : Validate new chiral column batches with reference standards to ensure retention time consistency.

- Interlaboratory Calibration : Share calibration curves and mobile phase compositions via open-access platforms (e.g., Zenodo) to standardize methods .

Tables for Key Data

| Metabolic Pathway | System | Contribution (%) | Reference |

|---|---|---|---|

| CYP2C19-mediated oxidation | rhCYP2C19 | 58.90 | |

| CYP2D6-mediated oxidation | rhCYP2D6 | 36.78 | |

| Non-enzymatic isomerization | Plasma (pH 7.4) | 12.45 (over 48h) |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.